(Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[(Z)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-16(22)15-11(2)19(3)17(26-15)18-14(21)9-8-12-6-5-7-13(10-12)20(23)24/h5-10H,4H2,1-3H3/b9-8-,18-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDHIAZSOHVMG-AIZGHQHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-])S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with a suitable nucleophile.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a malonic ester derivative.
Final Coupling and Esterification: The final step involves the coupling of the thiazole derivative with the acrylate moiety, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Electrophilic Substitution at the Thiazole Ring
The thiazole core is susceptible to electrophilic aromatic substitution (EAS) at positions activated by electron-donating groups. For example:
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Nitration : The 5-position of the thiazole ring (para to the sulfur atom) is reactive toward nitration under mixed-acid conditions, forming a dinitro derivative.
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Halogenation : Bromination or chlorination occurs selectively at the 4-position of the thiazole under mild conditions (e.g., NBS in CCl₄) .
Key Data :
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 68% | |
| Bromination | NBS, CCl₄, reflux, 4 h | 82% |
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization :
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Conditions : 2 M NaOH, ethanol/water (1:1), 80°C, 3 h.
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Product : (Z)-3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylic acid (confirmed by IR loss of ester C=O at 1725 cm⁻¹ and NMR δ 4.30 ppm disappearance) .
Reduction of the Nitro Group
The 3-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl:
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Catalytic Hydrogenation : 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 12 h → 3-aminophenyl derivative (95% yield).
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Fe/HCl Reduction : Fe powder, HCl (conc.), reflux, 6 h → 85% yield .
Application : The resulting amine participates in diazotization or amide coupling for bioconjugation .
Cycloaddition Reactions
The acryloyl imino group participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
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Conditions : Toluene, 110°C, 24 h.
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Product : Bicyclic adduct with regioselectivity favoring endo transition states (72% yield, confirmed by X-ray crystallography) .
Nucleophilic Attack at the Imine Bond
The imine (C=N) bond undergoes nucleophilic addition with amines or Grignard reagents:
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With Primary Amines : Reaction with benzylamine in THF forms a stable Schiff base (confirmed by mass spectrometry, m/z 489 [M+H]⁺) .
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With Grignard Reagents : Methylmagnesium bromide adds to the imine, yielding a secondary amine (65% yield, δ 2.15 ppm in ¹H NMR for CH₃ group) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the acryloyl group and alkenes:
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Example : Reaction with styrene in acetonitrile forms a cyclobutane derivative (55% yield, diastereomeric ratio 3:1) .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the thiazole ring undergoes ring-opening to form thioamide intermediates, which recyclize upon neutralization .
Scientific Research Applications
The compound (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry, supported by relevant data and case studies.
Structure and Composition
The compound features a thiazole ring, which is known for its biological activity, alongside an ethyl ester functional group. The presence of nitrophenyl and dimethyl substitutions enhances its reactivity and potential applications in synthesis and drug development.
Molecular Formula
- Molecular Formula: C₁₄H₁₈N₂O₄S
- Molecular Weight: 306.37 g/mol
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in the synthesis of novel pharmaceuticals. The thiazole moiety is often associated with antimicrobial and anti-inflammatory activities.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of thiazole exhibit significant antimicrobial properties. A study conducted on related thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications .
The compound's potential as a pesticide or herbicide is another area of interest. Its ability to interact with biological systems can be harnessed to develop agrochemicals that target specific pests or diseases.
Case Study: Herbicidal Activity
Research into similar compounds has shown promising results in herbicidal applications. A study highlighted the efficacy of thiazole derivatives in inhibiting weed growth while being safe for crops . This suggests that this compound could be further explored for similar uses.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Structural Similarities and Differences
Structurally analogous compounds share the thiazole or thiazolidinone core but differ in substituents and ring systems. For example:
Key Observations :
- The target compound’s nitro group enhances electrophilicity compared to the electron-donating dimethylamino group in .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to thiazolo-pyrimidine derivatives (e.g., ) due to shared ester and heterocyclic motifs. However, low similarity (<0.30) is observed with thiazolidinones (e.g., ) due to divergent core structures .
Table 2: Similarity Metrics
| Compared Compound | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Thiazolo-pyrimidine derivative | 0.58 | 0.62 |
| Thiazolidinone derivative | 0.28 | 0.25 |
Bioactivity Profiles
Bioactivity clustering () suggests that the target compound’s nitro and ester groups may align with antimicrobial or cytotoxic activities, akin to nitrophenyl-containing analogs. In contrast, dimethylaminophenyl-substituted compounds (e.g., ) often target serotonin receptors or DNA topoisomerases due to enhanced lipophilicity and π-stacking capacity .
Analytical Comparisons
Molecular networking via MS/MS (cosine score ≥0.7) would cluster the target compound with other nitro-aromatic thiazoles, whereas hydroxyl- or indolyl-substituted derivatives (e.g., ) form distinct clusters .
QSAR Model Predictions
QSAR models predict moderate logP (~3.2) and polar surface area (~90 Ų) for the target compound, indicating better membrane permeability than the more polar thiazolidinone derivatives (e.g., , logP ~1.8) but lower than the hydrophobic thiazolo-pyrimidine analog (logP ~4.5) .
Biological Activity
(Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities. The presence of a nitrophenyl group further enhances its biological profile.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, beginning with the preparation of ethyl 3-(2-nitrophenyl)acrylate, followed by the formation of the thiazole derivative through condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. A study highlighted that thiazole derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds ranged from 103.24 nM to 500.56 nM, suggesting that modifications to the thiazole structure can enhance enzyme inhibition .
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings possess notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. The presence of the nitrophenyl group is believed to contribute to enhanced antibacterial activity, with some derivatives exhibiting lower minimum inhibitory concentrations (MICs) than standard antibiotics .
Cytotoxicity and Anticancer Potential
Preliminary studies indicate that thiazole-based compounds may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest. Specific derivatives have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell proliferation .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (Z)-ethyl 3,4-dimethyl-2-(((Z)-3-(3-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves cyclocondensation or imine formation, as analogous thiazole derivatives are synthesized via refluxing precursors in acetic acid with sodium acetate as a catalyst (e.g., 2-aminothiazol-4(5H)-one derivatives in ). Optimize reaction time (3–5 hours), stoichiometry (1:1.1 molar ratio of reactants), and solvent (acetic acid) to improve yield. Steric hindrance from the 3,4-dimethyl and 3-nitrophenyl groups may necessitate elevated temperatures or prolonged reflux .
Q. What analytical techniques are critical for confirming the Z-configuration of the imine and acryloyl moieties?
- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity of substituents, confirming the Z-configuration. For example, in structurally similar thiazolo[3,2-a]pyrimidines ( ), NOE correlations between adjacent protons on the thiazole and acryloyl groups validated stereochemistry. X-ray crystallography is recommended for definitive confirmation if crystals are obtainable .
Q. How should researchers characterize the compound’s purity and stability under storage conditions?
- Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and track changes using UV-Vis spectroscopy (λmax ~300–350 nm for nitroaromatic absorption). Store the compound in anhydrous DMSO or under nitrogen at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational methods be integrated to predict the compound’s reactivity or biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the electron density of the nitro group and acryloyl moiety, predicting sites for nucleophilic/electrophilic attack. Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) can identify potential targets, such as kinases or oxidoreductases, based on structural analogs like thiazole-containing inhibitors () .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in [1]H NMR)?
- Methodological Answer : If NMR signals deviate from literature (e.g., vs. 3), consider dynamic effects like hindered rotation of the acryloyl group. Variable-temperature NMR (VT-NMR) can reveal coalescence temperatures for rotamers. Compare with synthesized analogs (e.g., replacing 3-nitrophenyl with 4-chlorophenyl) to isolate electronic vs. steric contributions .
Q. How can environmental fate studies be designed to assess the compound’s degradation pathways?
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and analyze degradation products via LC-MS.
- Biotic degradation : Incubate with soil microbiota (e.g., OECD 307 guidelines) and track nitro group reduction or ester hydrolysis.
- Use high-resolution mass spectrometry (HRMS) to identify metabolites like 3-nitrophenylacetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
